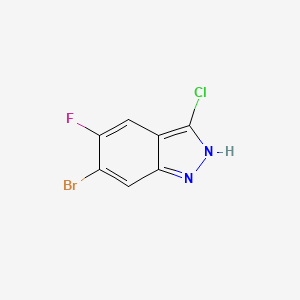

6-Bromo-3-chloro-5-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYCEHXHPJNOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278681 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-78-8 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases, making it a cornerstone in the design of targeted therapeutics, particularly in oncology.[1][2] Within this important class of compounds, halogenated indazoles serve as versatile building blocks, offering multiple reaction sites for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this family: 6-Bromo-3-chloro-5-fluoro-1H-indazole.

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 1286734-78-8[3]

-

Molecular Formula: C₇H₃BrClFN₂[3]

-

Molecular Weight: 249.48 g/mol [3]

| Property | Value | Source |

| CAS Number | 1286734-78-8 | [3] |

| Molecular Formula | C₇H₃BrClFN₂ | [3] |

| Molecular Weight | 249.48 | [3] |

| MDL Number | MFCD18384873 | [3] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely begin with a suitably substituted aniline, such as 4-bromo-5-fluoro-2-methylaniline. The synthesis can be envisioned in the following key stages:

-

Diazotization and Cyclization: The classical approach to indazole synthesis from an ortho-methylaniline derivative involves diazotization followed by intramolecular cyclization. This is often achieved using reagents like isoamyl nitrite in an appropriate solvent.[2] The reaction proceeds via the formation of a diazonium salt from the aniline, which then undergoes cyclization to form the indazole ring.

-

Chlorination at the 3-position: Following the formation of the 6-bromo-5-fluoro-1H-indazole core, the introduction of the chlorine atom at the 3-position is the next critical step. This can be achieved through electrophilic chlorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol based on analogous syntheses. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

-

In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline in a suitable solvent such as toluene.

-

Heat the solution to approximately 90-110°C.

-

Slowly add a diazotizing agent, such as isoamyl nitrite, to the heated solution.

-

Maintain the reaction at reflux for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the 6-Bromo-5-fluoro-1H-indazole from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

After the reaction is complete, quench the reaction mixture, for example, with an aqueous solution of sodium bisulfite if NCS was used.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

Structural Characterization (Anticipated Data)

| Technique | Anticipated Key Features |

| ¹H NMR | - Aromatic protons will appear as doublets or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern. The fluorine atom at C5 will likely introduce additional splitting (H-F coupling).- A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Signals for the seven carbon atoms of the indazole core. The carbons attached to bromine, chlorine, and fluorine will be significantly influenced, with their chemical shifts and C-F coupling constants being diagnostic. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |

| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibration (around 3100-3300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations in the fingerprint region. |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate for the synthesis of highly specific and potent kinase inhibitors.[1] The strategic placement of three different halogen atoms provides a rich platform for further chemical modifications through various cross-coupling reactions.

-

Suzuki Coupling: The bromo group at the 6-position is particularly amenable to palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a common strategy for exploring the SAR of the solvent-exposed region of the kinase active site.

-

Buchwald-Hartwig Amination: The chloro group at the 3-position can be a site for amination reactions, enabling the installation of various amine-containing side chains that can form crucial hydrogen bonds within the kinase hinge region.

-

Modulation of Physicochemical Properties: The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.

The indazole scaffold has been successfully incorporated into numerous clinically approved and investigational kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as those involving VEGFR, PDGFR, and PLK4.[6]

Caption: Logical workflow for the use of this compound in drug discovery.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and valuable building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its strategic halogenation provides multiple points for synthetic diversification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. While detailed, publicly available experimental data for this specific compound is limited, its synthesis and applications can be reliably inferred from the extensive literature on related indazole derivatives. As the quest for more selective and potent targeted therapies continues, the importance of such versatile intermediates in drug discovery pipelines is set to grow.

References

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC). [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PubMed Central (PMC). [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

PubMed. (2010, June 28). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. [Link]

-

PubMed. (2011, August 15). Discovery of indazoles as inhibitors of Tpl2 kinase. [Link]

-

ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

ResearchGate. (2016, April 7). 13C NMR of indazoles. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1286734-78-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloro-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted indazole, it serves as a crucial structural motif and versatile building block for the synthesis of complex, biologically active molecules. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including potent kinase inhibition relevant to cancer therapy.[1] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental physicochemical properties, particularly the precise determination of its molecular weight. Furthermore, it outlines a representative synthetic pathway, discusses methods for its analytical characterization, and contextualizes its application within modern drug discovery.

Part 1: Compound Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically identified as follows:

The chemical structure consists of a bicyclic indazole core, which is a fusion of benzene and pyrazole rings. This core is substituted with three different halogen atoms at specific positions, leading to its distinct chemical reactivity and biological profile.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.)

Molecular Formula and Weight

A precise understanding of molecular weight is critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight is derived from its constituent elements based on standard atomic weights.

The molecular formula C₇H₃BrClFN₂ indicates the presence of Carbon, Hydrogen, Bromine, Chlorine, Fluorine, and Nitrogen.[3][4] The average molecular weight is calculated as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 249.47 g/mol |

This calculated average molecular weight of 249.47 g/mol is consistent with data from chemical suppliers and databases.[3][5] For high-resolution mass spectrometry, the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N), is more relevant. The monoisotopic mass for C₇H₃⁷⁹Br³⁵ClFN₂ is 247.91522 Da .[5][6]

Part 2: Synthesis and Mechanistic Rationale

Overview of Indazole Synthesis

The synthesis of substituted indazoles is a well-established field in organic chemistry, driven by their value in pharmacology.[7] Numerous methods exist, often starting from appropriately substituted anilines or benzonitriles.[8] Common strategies include intramolecular cyclization reactions, such as those involving diazotization of ortho-substituted anilines or palladium-catalyzed C-N bond formation.[9][10] The choice of route is dictated by the availability of starting materials and the desired substitution pattern on the indazole core.

Representative Synthetic Protocol

A plausible and robust method for synthesizing this compound involves a multi-step sequence starting from a substituted aniline. The following protocol is a representative example based on established chemical principles for indazole formation.

Causality in Experimental Design: The choice of a highly substituted aniline as a starting material is a strategic decision to install the required bromine and fluorine atoms on the benzene ring from the outset. The subsequent steps are designed to build the pyrazole ring onto this pre-functionalized scaffold.

Step-by-Step Methodology:

-

Diazotization of Precursor Aniline:

-

Rationale: This classic reaction converts the primary amine group into a diazonium salt, a highly reactive intermediate essential for cyclization.

-

Procedure: A solution of 2-amino-4-bromo-5-fluoro-benzonitrile (1.0 eq) in glacial acetic acid is cooled to 0-5 °C in an ice bath. Sodium nitrite (1.1 eq), dissolved in a minimal amount of water, is added dropwise while vigorously stirring. The temperature is strictly maintained below 5 °C to prevent the premature decomposition of the unstable diazonium salt. The reaction is stirred for 1 hour at this temperature.

-

-

Reductive Cyclization:

-

Rationale: The diazonium intermediate is reduced and cyclized to form the indazole ring system. Stannous chloride (tin(II) chloride) is a common and effective reducing agent for this transformation.

-

Procedure: A solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution from Step 1 is added slowly to the stannous chloride solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

-

Chlorination at C3-Position:

-

Rationale: The resulting 6-bromo-5-fluoro-1H-indazole intermediate must be chlorinated at the 3-position. This can be achieved using a suitable chlorinating agent like N-Chlorosuccinimide (NCS).

-

Procedure: The crude product from the previous step is dissolved in a suitable solvent like acetonitrile. N-Chlorosuccinimide (1.2 eq) is added portion-wise. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Rationale: This sequence isolates and purifies the final product from reaction byproducts and reagents.

-

Procedure: The reaction mixture is quenched with water and neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as a sequence of key chemical transformations.

Caption: A representative workflow for the synthesis of the target compound.

Part 3: Analytical Characterization and Self-Validation

The identity and purity of the synthesized compound must be rigorously confirmed. Each analytical technique provides a layer of validation, ensuring the final product meets the required specifications.

Mass Spectrometry (MS)

Trustworthiness through Isotopic Patterns: Mass spectrometry serves as the primary tool for confirming the molecular weight. For halogenated compounds, it offers an exceptional level of confidence due to the characteristic isotopic signatures of chlorine and bromine.

-

Chlorine Isotopes: Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[11] This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing one chlorine atom.[12]

-

Bromine Isotopes: Natural bromine is a mixture of nearly 50% ⁷⁹Br and 50% ⁸¹Br.[11] This gives a signature M to M+2 peak ratio of approximately 1:1 for fragments containing one bromine atom.[12]

For this compound, the molecular ion region will exhibit a complex cluster of peaks due to the combined isotopic distributions. The expected pattern for the [M]⁺ ion provides a definitive fingerprint for the compound.

| Ion Species | Isotopic Composition | Expected m/z (Da) | Relative Abundance (Approx.) |

| M | C₇H₃⁷⁹Br³⁵ClFN₂ | 247.915 | 75% |

| M+2 | C₇H₃⁸¹Br³⁵ClFN₂ / C₇H₃⁷⁹Br³⁷ClFN₂ | 249.913 | 100% (50% + 25%) |

| M+4 | C₇H₃⁸¹Br³⁷ClFN₂ | 251.910 | 25% |

Note: The combined probability of the two isotopologues at M+2 makes it the most abundant peak in the cluster.[13] Observing this unique 3-peak cluster in the approximate ratio of 3:4:1 (for m/z 248, 250, 252 when rounded) is a powerful validation of the compound's elemental composition.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be used in concert.

-

¹H NMR: Would confirm the presence of the two distinct aromatic protons on the benzene ring and the N-H proton of the indazole. Their chemical shifts and coupling constants would verify their relative positions.

-

¹⁹F NMR: A single resonance would be expected, confirming the presence of the single fluorine atom.

-

¹³C NMR: Would show seven distinct signals for the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., carbons attached to halogens would be significantly shifted).

By integrating data from MS and NMR, a researcher can be highly confident in both the molecular formula and the specific isomeric structure of the synthesized compound.

References

-

Linegal Chemicals. This compound; min. 95%. [Link]

-

Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

AccelaChem. 1286734-78-8,this compound. [Link]

-

Ren, Y., et al. (2022). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

PubChemLite. 1239720-18-3 (C7H3BrClFN2). [Link]

-

PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]

-

TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

-

PubChem. 3-Bromo-7-chloro-6-fluoro-pyrazolo[1,5-a]pyridine. [Link]

-

PubChem. US10040791, Example 18. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

PubChem. 1-Bromo-2,3-dichlorocyclopentane. [Link]

-

PubChem. (S)-halothane. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1286734-78-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound; min. 95% - AB445015-0100.00-MGM Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

- 5. 3-Bromo-7-chloro-6-fluoro-pyrazolo[1,5-a]pyridine | C7H3BrClFN2 | CID 130066080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1239720-18-3 (C7H3BrClFN2) [pubchemlite.lcsb.uni.lu]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"6-Bromo-3-chloro-5-fluoro-1H-indazole" chemical properties

An In-depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a versatile synthetic intermediate, its unique substitution pattern offers multiple vectors for chemical modification, making it a valuable building block for constructing complex molecular architectures. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's physicochemical properties, outline a robust synthetic pathway, explore its chemical reactivity from a mechanistic standpoint, and discuss its applications in modern drug discovery programs, particularly in the development of kinase inhibitors. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The stability of the indazole ring system and its ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous clinically approved drugs, such as Pazopanib, a tyrosine kinase inhibitor.

This compound emerges as a particularly strategic starting material. Its trifunctionalized nature—featuring bromo, chloro, and fluoro substituents—provides a rich platform for selective, stepwise chemical elaboration. The bromine atom at the 6-position is primed for metal-catalyzed cross-coupling reactions, the chlorine at the 3-position offers a handle for nucleophilic substitution or further coupling, and the fluorine at the 5-position can enhance metabolic stability and binding affinity of derivative compounds. This guide serves as a senior application scientist's perspective on harnessing the potential of this key intermediate.

Physicochemical and Spectroscopic Properties

The core attributes of this compound are summarized below. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 1286734-78-8 | [2][3] |

| Molecular Formula | C₇H₃BrClFN₂ | [3] |

| Molecular Weight | 249.47 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Temperature | 0-8°C, protected from light | [3][4] |

| SMILES | FC1=CC2=C(C=C1Br)NN=C2Cl | [3] |

| InChI Key | InChIKey=AIKQPKXPTSVBRM-UHFFFAOYSA-N (for N-methylated analog) | [5] |

Spectroscopic Characterization (Predicted): While a public-domain, experimentally verified spectrum for this specific compound is not readily available, its ¹H NMR, ¹³C NMR, and MS spectra can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The N-H proton of the pyrazole ring will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹⁹F NMR: A single resonance is expected, likely showing coupling to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. The molecular ion peak [M+H]⁺ would be observed around m/z 249 and 251, with a complex pattern reflecting the natural isotopic abundances.

Synthesis and Purification Protocol

The synthesis of substituted indazoles can be achieved through various strategies, often involving the cyclization of appropriately substituted anilines.[6][7] A plausible and robust pathway to this compound can be conceptualized from a suitable aniline precursor, leveraging well-established diazotization and cyclization reactions. The following protocol is a representative, multi-step synthesis designed for laboratory-scale production.

Diagram of Synthetic Workflow

Caption: A plausible multi-step synthesis pathway.

Step-by-Step Experimental Protocol

Causality Statement: This synthetic approach is chosen for its reliability and use of common laboratory reagents. The initial acetylation protects the amine and directs the subsequent cyclization. The diazotization followed by intramolecular cyclization is a classic and effective method for forming the indazole ring.[6] Final chlorination at the C3 position is a common functionalization step for indazoles.[8]

Step 1: Acetylation of 2-Amino-4-bromo-6-fluorotoluene

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-bromo-6-fluorotoluene (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) followed by pyridine (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-fluoro-6-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

-

To the crude acetamide from Step 1, add potassium acetate (1.5 eq).

-

Add a suitable solvent like chloroform or toluene.

-

Heat the mixture to reflux (approx. 68°C for chloroform).[6]

-

Slowly add isoamyl nitrite (2.0 eq) over 30 minutes.[6]

-

Maintain the reflux for 18-24 hours, monitoring the reaction by HPLC or TLC.

-

Upon completion, cool the mixture and remove the solvent under vacuum. This step yields the N-acetylated indazole intermediate.

Step 3: Hydrolysis to 6-Bromo-5-fluoro-1H-indazole

-

To the residue from Step 2, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Heat the mixture to reflux for 2-4 hours until the deacetylation is complete.

-

Cool the solution and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude 6-Bromo-5-fluoro-1H-indazole.

Step 4: C3-Chlorination

-

Dissolve the crude 6-Bromo-5-fluoro-1H-indazole from Step 3 in a suitable solvent such as acetonitrile or DMF.

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating (50-60°C) until the reaction is complete. The chlorination of indazoles is a well-documented procedure.[8]

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

Purification: The final product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its substituents and the inherent properties of the indazole ring.

-

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., Cs₂CO₃, NaH). The resulting indazolide anion is a potent nucleophile. Alkylation reactions typically yield a mixture of N1 and N2 substituted products, with the N1 isomer often being the thermodynamically more stable product.[9] The regioselectivity can be influenced by the choice of base, solvent, and electrophile.[9]

-

C3-Position: The chlorine atom at the C3 position is a leaving group, susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or activation. More commonly, it can participate in metal-catalyzed cross-coupling reactions.

-

C6-Position: The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, providing a powerful tool for library synthesis.

-

Electrophilic Aromatic Substitution: The benzene portion of the ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the halogens and the pyrazole ring. Substitution, if forced, would likely occur at the C4 or C7 positions, guided by the directing effects of the existing substituents.

Diagram of Potential Reaction Pathways

Caption: Key reaction pathways for chemical diversification.

Applications in Drug Discovery

This compound is not an end-product therapeutic itself, but rather a high-value intermediate for building drug candidates. Its utility stems from its identity as a "fragment" that can be elaborated into potent and selective inhibitors.

-

Kinase Inhibitors: The indazole core is a well-established "hinge-binder" in many kinase inhibitors, where the N-H group and the N2 nitrogen can form critical hydrogen bonds with the kinase hinge region.[10] The substituents at C3, C5, and C6 can be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby tuning potency and selectivity.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the C6-Br and C3-Cl positions allows for a programmed, stepwise synthesis of diverse chemical libraries. For example, a Suzuki coupling could be performed at the C6 position first, followed by a different coupling reaction or a nucleophilic substitution at the C3 position. This enables the rapid exploration of the chemical space around the indazole core to optimize drug-like properties (ADME/Tox).

-

Histone Deacetylase (HDAC) Inhibitors: Related bromo-fluoro-indazoles have been used as reactants in the preparation of HDAC inhibitors, suggesting this scaffold can be adapted for various epigenetic targets.[11]

The presence of fluorine is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity (through favorable electrostatic interactions), and modulate pKa.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. The following safety precautions are based on data for structurally similar chemicals.[3][12]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is between 2-8°C.[13] The compound should be kept away from strong oxidizing agents.

References

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. RSC Publishing.

- CymitQuimica. (n.d.). 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.

- Matrix Scientific. (n.d.). This compound.

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- Arctom Scientific. (n.d.). CAS NO. 1286734-78-8 | this compound.

- Beilstein Journals. (2024, August 9).

- Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.

- Chem-Impex. (n.d.). 6-Bromo-3-chloro-1H-indazole.

- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.

- AOBChem. (n.d.). 6-Bromo-5-fluoro-1H-indazole.

- ChemicalBook. (2025, July 16). 6-bromo-5-fluoro-1H-indazole.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- MedchemExpress.com. (2025, July 1).

- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- ChemicalBook. (n.d.). 3-Bromo-6-chloro-1H-indazole synthesis.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1286734-78-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 10. soc.chim.it [soc.chim.it]

- 11. 6-bromo-5-fluoro-1H-indazole | 1286734-85-7 [chemicalbook.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole

This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a logical and well-supported synthetic route, complete with mechanistic insights, detailed experimental protocols, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active molecules. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. The targeted substitution on the indazole ring system is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The title compound, this compound, with its specific halogenation pattern, represents a valuable building block for the synthesis of novel therapeutics.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be strategically achieved in a two-step process commencing with a commercially available substituted aniline. This pathway is designed for efficiency and regiochemical control, leveraging well-established and reliable organic transformations. The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

The initial step involves the construction of the indazole ring from the readily available starting material, 4-Bromo-5-fluoro-2-methylaniline. This transformation is accomplished through a classical approach involving diazotization of the aniline followed by an intramolecular cyclization.

Mechanistic Insights

The reaction proceeds via the in-situ formation of a diazonium salt from the primary amine of 4-Bromo-5-fluoro-2-methylaniline upon treatment with a nitrosating agent, such as isoamyl nitrite, in the presence of an acid. The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole core with concomitant loss of a proton. This method is a variation of the Jacobson indazole synthesis.[1]

Caption: Reaction mechanism for the formation of 6-Bromo-5-fluoro-1H-indazole.

Experimental Protocol

A detailed protocol for a similar transformation, the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline, has been described and can be adapted for this synthesis.[1]

-

Acetylation (Protection): In a suitable reaction vessel, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

-

Diazotization and Cyclization: To the reaction mixture from the previous step, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by the addition of a 50% aqueous sodium hydroxide solution. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-Bromo-5-fluoro-1H-indazole.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-5-fluoro-2-methylaniline | [2][3] |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | [1] |

| Solvent | Chloroform | [1] |

| Reaction Temperature | Reflux (approx. 68°C) | [1] |

| Reaction Time | ~20 hours | [1] |

| Typical Yield | Moderate to high (based on analogous reactions) |

Step 2: Synthesis of this compound

The final step in the synthetic sequence is the regioselective chlorination of the 6-Bromo-5-fluoro-1H-indazole intermediate at the C3 position. This is a crucial step to install the final halogen substituent.

Mechanistic Insights

The chlorination of the indazole ring at the 3-position can be achieved using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS). The reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is sufficiently electron-rich to react with the electrophilic chlorine source. The C3 position is generally the most nucleophilic carbon in the indazole ring, leading to regioselective substitution. The reaction is typically carried out in a suitable organic solvent.[4]

Caption: Mechanism of C3-chlorination of the indazole ring.

Experimental Protocol

The following is a general procedure for the chlorination of an indazole at the C3 position, which can be optimized for the specific substrate.[4]

-

Reaction Setup: In a clean, dry reaction flask, dissolve 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or water.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature, for instance, 50°C, for a period of 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-5-fluoro-1H-indazole | |

| Key Reagent | N-Chlorosuccinimide (NCS) | [4] |

| Solvent | Ethanol or Water | [4] |

| Reaction Temperature | 50°C | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | Good to excellent | [4] |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and provides a solid foundation for researchers in the field. The detailed mechanistic explanations and experimental protocols are intended to facilitate the successful synthesis of this valuable compound for further applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.

References

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023-02-07). RSC Advances. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021-12-11). Molecules. [Link]

-

5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. (n.d.). Synthera. [Link]

Sources

A Technical Guide to the Solid-State Characterization of 6-Bromo-3-chloro-5-fluoro-1H-indazole: From Crystallization to Structural Elucidation

Abstract

6-Bromo-3-chloro-5-fluoro-1H-indazole is a key heterocyclic building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[1][2] Understanding its three-dimensional atomic arrangement is paramount for controlling its physicochemical properties, which directly impact drug formulation, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals seeking to perform solid-state characterization of this and similar active pharmaceutical ingredient (API) intermediates. The protocols and insights provided herein are grounded in established crystallographic principles and best practices in the pharmaceutical sciences.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, are critically important in drug development. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a range of physicochemical properties including melting point, solubility, dissolution rate, and stability.[3] For a molecule like this compound, which serves as a scaffold for more complex drug molecules, a thorough understanding of its solid-state chemistry is essential for ensuring reproducibility in manufacturing and predictable performance of the final drug product.

This guide will detail the necessary steps to elucidate the crystal structure of this compound, from obtaining high-quality single crystals to the final analysis of the three-dimensional structure. Furthermore, we will explore the concepts of polymorphism and co-crystallization as strategies to modulate the solid-state properties of this important synthetic intermediate.

Obtaining High-Quality Single Crystals

The first and often most challenging step in determining a crystal structure is growing a single crystal of sufficient size and quality.[4] The crystal should ideally be at least 0.1 mm in all dimensions, with a well-defined shape and no visible cracks or defects.[4] For small molecules like this compound, a variety of crystallization methods can be employed.[5]

Solvent Selection and Solubility Screening

A crucial preliminary step is to determine the solubility of the compound in a range of solvents. This information is key to designing a successful crystallization experiment. A general screening protocol is outlined below.

Experimental Protocol: Solubility Screening

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into several small vials.

-

Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) in small, measured aliquots (e.g., 0.1 mL).

-

Observation: After each addition, vortex or sonicate the vial and visually inspect for dissolution.

-

Classification: Classify the solubility as high, medium, or low for each solvent. Ideal solvents for crystallization are those in which the compound has moderate solubility.

Crystallization Techniques

Based on the solubility data, several crystallization techniques can be attempted.

-

Slow Evaporation: This is one of the most common and straightforward methods.[6] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: This technique is particularly useful for smaller quantities of material. The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower. The decrease in solubility with temperature can lead to the formation of high-quality crystals.

The following diagram illustrates a general workflow for crystallization screening.

Caption: Workflow for single-crystal growth of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[7][8] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal.[9]

Data Collection

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]

-

X-ray Source: A monochromatic beam of X-rays is directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[5] The intensities and positions of these reflections are measured.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Unit Cell Determination: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.

-

Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is known as the "phase problem".[5] For small molecules, direct methods are typically successful.[5]

-

Structure Refinement: An initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

The following diagram illustrates the SCXRD workflow.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

Although the specific crystal structure of this compound is not publicly available at the time of writing, a successful structure determination would yield a wealth of information.

Crystallographic Data

The final output of a crystal structure determination is a set of crystallographic data, typically presented in a standardized format. A hypothetical summary is provided below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₃BrClFN₂ |

| Formula Weight | 249.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 98.5 |

| Volume (ų) | 800.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.07 |

| R-factor | < 0.05 |

Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure would provide precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the packing of the molecules in the crystal lattice would reveal the nature and geometry of intermolecular interactions, such as:

-

Hydrogen Bonding: The N-H group of the indazole ring is a potential hydrogen bond donor, while the nitrogen atoms and halogen substituents can act as acceptors.

-

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, which are increasingly recognized as important interactions in crystal engineering.

-

π-π Stacking: The aromatic indazole ring system may engage in π-π stacking interactions.

Understanding these interactions is crucial for predicting the stability and physical properties of the crystalline solid.

Polymorphism and Co-crystallization

For a pharmaceutical compound, it is vital to investigate the possibility of polymorphism—the existence of multiple crystal forms of the same molecule. Different polymorphs can have significantly different properties. A comprehensive polymorph screen is therefore a standard part of pharmaceutical development.

Additionally, co-crystallization has emerged as a powerful technique for modifying the physicochemical properties of APIs.[6] A co-crystal is a multi-component crystal in which the API and a co-former (a pharmaceutically acceptable molecule) are present in a stoichiometric ratio.[6] Co-crystals can be designed to improve solubility, dissolution rate, and stability.[3]

Co-crystal Former Selection

The selection of suitable co-formers is a key step in co-crystal screening. Co-formers are typically selected from the FDA's Generally Recognized As Safe (GRAS) list.[6] Computational methods can also be employed to predict favorable API-co-former pairs.[10]

Co-crystal Screening Methods

Several high-throughput screening methods can be used to discover new co-crystals.

-

Slurry Co-crystallization: The API and co-former are stirred in a small amount of solvent in which they are sparingly soluble.[6][11] The thermodynamically most stable form is expected to crystallize from the slurry.[11]

-

Liquid-Assisted Grinding (LAG): The API and co-former are ground together with a small amount of a suitable solvent.[12] The mechanical energy and the presence of the solvent can facilitate the formation of co-crystals.

-

Solvent Evaporation: As in single-crystal growth, solutions containing stoichiometric amounts of the API and co-former can be subjected to slow evaporation.[6]

The following diagram outlines a co-crystal screening workflow.

Caption: Workflow for co-crystal screening and characterization.

Conclusion

The determination of the crystal structure of this compound is a critical step in the solid-state characterization of this important pharmaceutical intermediate. This guide has provided a comprehensive overview of the necessary experimental methodologies, from the initial step of growing high-quality single crystals to the detailed analysis of the resulting three-dimensional structure using single-crystal X-ray diffraction. Furthermore, we have highlighted the importance of investigating polymorphism and the potential for creating novel co-crystals to optimize the physicochemical properties of the compound. By applying these principles and protocols, researchers can gain a deeper understanding of the solid-state behavior of this molecule, ultimately contributing to the development of safer and more effective medicines.

References

-

Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. (2022). Crystal Growth & Design. [Link]

-

Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). Pharmaceutics. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Cocrystal Screening, Selection, Formulation. Triclinic Labs. [Link]

-

Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). Crystal Growth & Design. [Link]

-

Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2022). Crystal Growth & Design. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cocrystal Screening, Selection, Formulation at Triclinic Labs [tricliniclabs.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 6-Bromo-3-chloro-5-fluoro-1H-indazole

This guide provides an in-depth exploration of the solubility of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a halogenated indazole derivative of interest to researchers and professionals in drug discovery and development. Given the absence of publicly available experimental solubility data for this specific compound, this document serves as a foundational resource, offering a robust theoretical framework and detailed experimental protocols to enable its comprehensive solubility characterization.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy.[1][2] For a molecule like this compound, understanding its solubility is not merely an academic exercise but a crucial step in assessing its potential as a therapeutic agent.

Indazoles are a prominent class of heterocyclic compounds that are frequently found in biologically active molecules, including kinase inhibitors used in oncology.[3] The specific substitution pattern of this compound, featuring three different halogen atoms, presents a unique case for solubility analysis. Halogenation is a common strategy in medicinal chemistry to modulate properties like lipophilicity, which can enhance membrane permeability.[4] However, the impact of multiple halogens on aqueous solubility can be complex and is not always straightforward to predict. While halogens generally increase lipophilicity, factors such as crystal packing forces and the potential for halogen bonding can also play a significant role.[4][5] Therefore, empirical determination of this compound's solubility is paramount.

This guide will delineate the theoretical underpinnings of solubility, distinguishing between the crucial concepts of kinetic and thermodynamic solubility, and provide detailed, actionable protocols for their experimental determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 1286734-78-8 | [6][7] |

| Molecular Formula | C₇H₃BrClFN₂ | [6] |

| Molecular Weight | 249.48 g/mol | [6] |

| Physical Form | Solid (typically a powder) | |

| Hazard Statement | Irritant | [6] |

Further information regarding melting point, pKa, and LogP may be available from commercial suppliers or can be determined experimentally.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[8]

-

Kinetic Solubility: This measures the concentration of a compound in solution after a rapid precipitation from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10] It is a high-throughput screening assay often employed in the early stages of discovery to quickly flag compounds with potential solubility liabilities.[1] The resulting value often represents a supersaturated state and is influenced by the rate of precipitation.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid material.[8] It is a more time- and resource-intensive measurement, typically reserved for later stages of lead optimization and preclinical development.[10] This value is critical for formulation development and for understanding the compound's behavior in vivo.

The choice of which solubility to measure is dictated by the stage of the drug discovery process. Early on, a rapid assessment using kinetic solubility is sufficient for ranking and filtering large numbers of compounds. As a compound progresses, a precise understanding of its thermodynamic solubility becomes essential.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay (Turbidimetric Method)

This protocol describes a high-throughput method for assessing kinetic solubility by measuring the turbidity that results from compound precipitation.

Rationale: This assay is designed for speed and is well-suited for early-stage discovery where relative solubility rankings are more important than absolute values.[9]

Workflow Diagram:

Caption: Workflow for the turbidimetric kinetic solubility assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a corresponding volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[10]

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (wells containing only DMSO and buffer).

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining equilibrium solubility.[8]

Rationale: This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility. The use of HPLC-UV for quantification offers high sensitivity and specificity.

Workflow Diagram:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial. A range of solvents should be tested to build a comprehensive solubility profile.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation time is necessary to ensure equilibrium is reached.[8]

-

Sample Clarification: After incubation, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant and clarify it by either centrifugation at high speed or filtration through a 0.45 µm filter to remove all solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: Quantify the concentration by comparing the peak area from the sample to a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility in that solvent.

Proposed Solvents for Testing:

| Aqueous Solvents | Organic Solvents |

| Deionized Water | Methanol |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Ethanol |

| Simulated Gastric Fluid (SGF), pH 1.2 | Acetonitrile |

| Simulated Intestinal Fluid (SIF), pH 6.8 | Dichloromethane |

| Dimethyl Sulfoxide (DMSO) | |

| N,N-Dimethylformamide (DMF) |

Data Presentation and Interpretation

The results from the solubility assays should be compiled into a clear and concise format.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |

| PBS, pH 7.4 | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |

| PBS, pH 7.4 | 25 | Kinetic | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |

| ... (other solvents) |

Interpretation: The collected data will provide a comprehensive solubility profile. The aqueous solubility values (especially in PBS at pH 7.4) are critical for predicting in vivo behavior. A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to forming supersaturated solutions, which may have implications for formulation strategies. Low aqueous solubility may necessitate formulation approaches such as salt formation, co-solvents, or amorphous solid dispersions to improve bioavailability.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: The compound is listed as an irritant.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data for this specific molecule is scarce, the principles and detailed protocols outlined herein empower researchers to generate the high-quality, reliable solubility data essential for advancing drug discovery and development programs. A thorough characterization of both its kinetic and thermodynamic solubility will be a critical step in elucidating the full therapeutic potential of this and other novel halogenated indazoles.

References

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). Available at: [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. NIH. Available at: [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. RSC Publishing. Available at: [Link]

-

Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. ResearchGate. Available at: [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

- Kinetic versus thermodynamic solubility temptations and risks.Ovid.

-

Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange. Available at: [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ResearchGate. Available at: [Link]

-

Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. MDPI. Available at: [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

-

Halogen bonding in drug-like molecules: A computational and systematic study of the substituent effect. ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. rheolution.com [rheolution.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1286734-78-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. arctomsci.com [arctomsci.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. fishersci.com [fishersci.com]

Navigating the Synthesis and Handling of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Technical Guide for the Research Scientist

Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The strategic placement of halogen atoms on this bicyclic heteroaromatic system can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 6-Bromo-3-chloro-5-fluoro-1H-indazole is a prime example of a highly functionalized building block with significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—offers multiple points for diversification and modulation of its biological activity.[3]

However, the very features that make this compound an attractive synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound, grounded in practical, field-proven insights for its safe handling, storage, and disposal in a research and development setting.

Chemical and Physical Properties: A Snapshot

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key data for this compound.

| Property | Value | Source |

| CAS Number | 1286734-78-8 | [4][5][6] |

| Molecular Formula | C₇H₃BrClFN₂ | [4][6] |

| Molecular Weight | 249.48 g/mol | [4] |

| Appearance | Not specified (likely a solid) | |

| Storage Temperature | 0-8 °C | [6] |

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[4] The primary risks associated with this compound are skin and eye irritation.[4]

GHS Hazard Profile

| Pictogram | Signal Word | Hazard Statement |

| Warning | H317: May cause an allergic skin reaction. [4] H319: Causes serious eye irritation. [4] |

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] This lack of comprehensive data demands a conservative approach to handling, treating the substance with a high degree of caution and assuming it may have other, as-yet-unidentified hazardous properties.

Incompatibilities and Hazardous Decomposition

To prevent dangerous reactions, this compound should be stored away from strong oxidizing agents, as well as strong acids and bases.[4] Under fire conditions, it is expected to decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4]

Experimental Workflow for Safe Handling: From Benchtop to Waste

A systematic approach to handling halogenated aromatic compounds is paramount for ensuring laboratory safety.[7] The following workflow outlines the essential steps from preparation to disposal.

Step-by-Step Experimental Protocol for Safe Handling

Preparation:

-